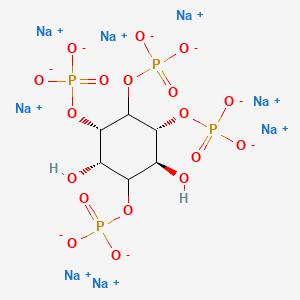

D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

D-myo-Inositol-1,3,4,5-Tetraphosphat (Natriumsalz): ist ein Metabolit von Inositolphosphat, der eine entscheidende Rolle in der zellulären Signaltransduktion spielt. Es entsteht durch die Phosphorylierung von Inositol-1,4,5-triphosphat durch Inositol-1,4,5-triphosphat-3-Kinase . Diese Verbindung ist bekannt für ihre Fähigkeit, den intrazellulären Kalziumspiegel zu erhöhen, was für verschiedene zelluläre Prozesse unerlässlich ist .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: D-myo-Inositol-1,3,4,5-Tetraphosphat (Natriumsalz) wird durch die Phosphorylierung von Inositol-1,4,5-triphosphat synthetisiert. Die Reaktion wird durch Inositol-1,4,5-triphosphat-3-Kinase katalysiert . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von ATP als Phosphatdonor und Magnesiumionen als Kofaktoren, um die Kinaseaktivität zu fördern .

Industrielle Produktionsmethoden: Die industrielle Produktion von D-myo-Inositol-1,3,4,5-Tetraphosphat (Natriumsalz) umfasst großtechnische enzymatische Reaktionen unter Verwendung von gereinigter Inositol-1,4,5-triphosphat-3-Kinase. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, um sicherzustellen, dass das Endprodukt die für Forschungs- und industrielle Anwendungen erforderlichen Standards erfüllt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt) is synthesized through the phosphorylation of inositol-1,4,5-triphosphate. The reaction is catalyzed by inositol-1,4,5-triphosphate 3-kinase . The reaction conditions typically involve the use of ATP as a phosphate donor and magnesium ions as cofactors to facilitate the kinase activity .

Industrial Production Methods: Industrial production of D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt) involves large-scale enzymatic reactions using purified inositol-1,4,5-triphosphate 3-kinase. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for research and industrial applications .

Analyse Chemischer Reaktionen

Reaktionstypen: D-myo-Inositol-1,3,4,5-Tetraphosphat (Natriumsalz) unterliegt in erster Linie Phosphorylierungs- und Dephosphorylierungsreaktionen. Diese Reaktionen sind für seine Rolle in der zellulären Signaltransduktion von entscheidender Bedeutung .

Häufige Reagenzien und Bedingungen:

Phosphorylierung: ATP und Magnesiumionen werden häufig als Reagenzien für die Phosphorylierung von Inositol-1,4,5-triphosphat zur Bildung von D-myo-Inositol-1,3,4,5-Tetraphosphat verwendet.

Dephosphorylierung: Spezifische Phosphatasen können D-myo-Inositol-1,3,4,5-Tetraphosphat dephosphorylieren und es in Inositol-1,4,5-triphosphat zurückverwandeln.

Hauptprodukte:

Phosphorylierung: Das Hauptprodukt ist D-myo-Inositol-1,3,4,5-Tetraphosphat.

Dephosphorylierung: Das Hauptprodukt ist Inositol-1,4,5-triphosphat.

Wissenschaftliche Forschungsanwendungen

D-myo-Inositol-1,3,4,5-Tetraphosphat (Natriumsalz) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Industrie: Es wird bei der Entwicklung biochemischer Assays und als Standard in der analytischen Chemie verwendet.

Wirkmechanismus

D-myo-Inositol-1,3,4,5-Tetraphosphat (Natriumsalz) übt seine Wirkungen durch Erhöhung des intrazellulären Kalziumspiegels über zwei verschiedene Mechanismen aus :

Öffnung von Kalziumkanälen am endoplasmatischen Retikulum: Dies setzt Kalzium aus internen Speichern frei.

Öffnung von Kalziumkanälen an der Plasmamembran: Dies ermöglicht den Einstrom von Kalzium von außerhalb der Zelle.

Diese Aktionen werden durch seine Interaktion mit spezifischen Rezeptoren und Kanälen vermittelt, was es zu einem wichtigen Bestandteil in Kalziumsignalwegen macht .

Wirkmechanismus

D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt) exerts its effects by increasing intracellular calcium levels through two distinct mechanisms :

Opening calcium channels on the endoplasmic reticulum: This releases calcium from internal stores.

Opening calcium channels on the plasma membrane: This allows the influx of calcium from outside the cell.

These actions are mediated through its interaction with specific receptors and channels, making it a critical component in calcium signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

D-myo-Inositol-1,2,3,4,5,6-hexakisphosphat (Natriumsalz):

D-myo-Inositol-1,2,4,5-Tetraphosphat (Natriumsalz): Ein weiteres Isomer von Inositoltetraphosphat mit unterschiedlichen Phosphorylierungsstellen.

D-myo-Inositol-1,2,3,5-Tetraphosphat (Natriumsalz): Eine ähnliche Verbindung mit unterschiedlichen Positionen der Phosphatgruppe.

Einzigartigkeit: D-myo-Inositol-1,3,4,5-Tetraphosphat (Natriumsalz) ist aufgrund seines spezifischen Phosphorylierungsmusters einzigartig, das ihm die Interaktion mit unterschiedlichen Rezeptoren und Kanälen ermöglicht, die an der Kalziumsignalisierung beteiligt sind . Diese Spezifität macht es zu einem wertvollen Werkzeug bei der Untersuchung zellulärer Signalwege und dem Verständnis der Regulation des intrazellulären Kalziumspiegels .

Biologische Aktivität

D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt), commonly referred to as Ins(1,3,4,5)P4, is a significant inositol phosphate involved in various biological processes. This compound plays critical roles in cellular signaling and metabolism. This article explores its biological activity, mechanisms of action, and relevant research findings.

D-myo-Inositol-1,3,4,5-tetraphosphate is characterized by its structure containing four phosphate groups attached to the inositol ring. Its chemical formula is C6H12O18P4 and it typically exists as a sodium salt for stability and solubility in biological systems.

Biological Functions

D-myo-Inositol-1,3,4,5-tetraphosphate is primarily known for its role in cellular signaling pathways:

- Calcium Mobilization : It acts as a second messenger that facilitates the release of calcium ions from intracellular stores. This process is crucial for various cellular functions including muscle contraction and neurotransmitter release .

- Regulation of Phosphatases : Ins(1,3,4,5)P4 has been shown to modulate the activity of specific phosphatases that hydrolyze inositol phosphates. For instance, studies indicate that it can inhibit Ins(1,4,5)P3 5-phosphatase activity, thereby influencing calcium signaling pathways .

- Metabolism : In metabolic studies using rat liver homogenates, Ins(1,3,4,5)P4 was found to be dephosphorylated to inositol 1,3,4-trisphosphate (Ins(1,3,4)P3), indicating its role in metabolic pathways involving inositol phosphates .

The biological activity of D-myo-Inositol-1,3,4,5-tetraphosphate is mediated through several mechanisms:

- Interaction with Cellular Receptors : It binds to specific receptors on cell membranes which triggers intracellular signaling cascades.

- Phosphorylation and Dephosphorylation : The compound participates in phosphorylation reactions that modify the activity of proteins involved in cell signaling.

- Influence on Gene Expression : By modulating the levels of calcium and other second messengers within cells, Ins(1,3,4,5)P4 can influence gene transcription and cellular responses to various stimuli .

Case Studies

- Neurodegenerative Disorders : Research indicates that inositol phosphates may have protective roles in neurodegenerative conditions by modulating calcium homeostasis and reducing oxidative stress. Studies have shown that Ins(1,3,4,5)P4 can influence neuronal survival under stress conditions .

- Cancer Research : Investigations into the role of Ins(1,3,4,5)P4 in cancer biology suggest its involvement in tumor growth regulation and apoptosis. For instance, alterations in its signaling pathways have been linked to changes in tumor microenvironments and responses to therapies such as radiation .

Data Table

Eigenschaften

IUPAC Name |

octasodium;[(1R,2S,4S,5S)-2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O18P4.8Na/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8/t1-,2-,3?,4-,5+,6?;;;;;;;;/m0......../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYQMPPDYTHNACQ-QAVKKEKOSA-F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Na8O18P4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

675.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.